Methyl 2-ethenylpyridine-4-carboxylate
Description
Methyl 2-ethenylpyridine-4-carboxylate is a pyridine derivative characterized by a methyl ester group at the 4-position and an ethenyl (vinyl) substituent at the 2-position of the pyridine ring. The ethenyl group offers reactivity for polymerization or addition reactions, while the ester moiety enhances solubility and facilitates further derivatization.
Properties
IUPAC Name |
methyl 2-ethenylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSKIJAFKRRAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethenylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-vinylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethenylpyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation with bromine or hydroboration with borane-tetrahydrofuran complex.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or hydroborated derivatives.
Scientific Research Applications
Chemistry: Methyl 2-ethenylpyridine-4-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structural features make it suitable for probing the active sites of enzymes .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of methyl 2-ethenylpyridine-4-carboxylate involves its interaction with specific molecular targets. The vinyl group can undergo addition reactions with nucleophiles, while the ester group can participate in hydrolysis reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Hydroxypyrimidine-4-Carboxylate
- Structure : Features a pyrimidine ring with a hydroxyl group at position 2 and an ethyl ester at position 4 .
- Key Differences :
- The pyrimidine ring (vs. pyridine) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities.
- The hydroxyl group increases polarity and acidity compared to the ethenyl group in methyl 2-ethenylpyridine-4-carboxylate.
- Applications : Used in medicinal chemistry for heterocyclic scaffold synthesis .
Ethyl 2-Chloro-6-Methylpyridine-4-Carboxylate
- Structure : Contains a chloro substituent at position 2 and a methyl group at position 6 on the pyridine ring, with an ethyl ester at position 4 .
- Key Differences :
- The chloro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, whereas the ethenyl group in the target compound may favor addition or polymerization.
- The methyl group at position 6 introduces steric hindrance absent in this compound.
- Applications : Intermediate in agrochemicals and pharmaceuticals due to its halogenated pyridine core .
Sandaracopimaric Acid Methyl Ester
- Structure: A diterpenoid methyl ester with a fused tricyclic framework, distinct from the pyridine-based structure of the target compound .
- Key Differences: The bulky diterpene backbone reduces solubility in polar solvents compared to aromatic pyridine esters. The ester group in diterpenoids is typically less reactive due to steric shielding by the hydrocarbon skeleton.
- Applications : Studied for antimicrobial and anti-inflammatory properties .
Methyl Palmitate
- Structure : A straight-chain fatty acid methyl ester (C16:0) .

- Key Differences :
- Lacks aromaticity, resulting in lower thermal stability and distinct spectroscopic signatures (e.g., NMR, FTIR).
- The saturated alkyl chain confers hydrophobicity, contrasting with the polarizable pyridine ring in this compound.
- Applications : Biofuel additive and surfactant precursor .
Structural and Reactivity Analysis
Table 1: Comparative Properties of this compound and Analogues
Research Findings and Implications
- Synthetic Utility : The ethenyl group’s reactivity may enable copolymerization with styrene or acrylates, contrasting with halogenated analogues (e.g., ethyl 2-chloro-6-methylpyridine-4-carboxylate), which are more suited for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

